molecular formula C15H24O2Si B2772096 Tert-butyl(chroman-4-yloxy)dimethylsilane CAS No. 1065075-49-1

Tert-butyl(chroman-4-yloxy)dimethylsilane

Cat. No. B2772096
CAS RN: 1065075-49-1
M. Wt: 264.44
InChI Key: YTVNAPSTIULIIC-UHFFFAOYSA-N
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Description

Tert-butyl(chroman-4-yloxy)dimethylsilane is a chemical compound with the CAS Number: 1065075-49-1 . It has a molecular weight of 264.44 and its IUPAC name is tert-butyl (3,4-dihydro-2H-chromen-4-yloxy)dimethylsilane .


Synthesis Analysis

The synthesis of Tert-butyl(chroman-4-yloxy)dimethylsilane involves the use of 4-chromanol, N-methylmorpholine, and imidazole in dichloromethane at 0°C . The mixture is stirred for 3 days at room temperature . The reaction is then diluted with CH2Cl2, washed with dilute HCl and H2O, dried over MgSO4, filtered, and concentrated in vacuo to provide the title compound .


Molecular Structure Analysis

The molecular structure of Tert-butyl(chroman-4-yloxy)dimethylsilane is represented by the formula C15H24O2Si . The InChI Code for this compound is 1S/C15H24O2Si/c1-15(2,3)18(4,5)17-14-10-11-16-13-9-7-6-8-12(13)14/h6-9,14H,10-11H2,1-5H3 .


Physical And Chemical Properties Analysis

Tert-butyl(chroman-4-yloxy)dimethylsilane is stored at room temperature .

Scientific Research Applications

  • Palladium-Catalyzed Cascade Cross Coupling/Cyclizations : A study demonstrated the use of tert-butyl-dimethylsilane derivatives in palladium-catalyzed intra/intermolecular cascade cross-couplings. This process involves the formation of indene analogues and cross-conjugated tetraenes, highlighting its utility in complex organic syntheses (Demircan, 2014).

  • Protection of Hydroxyl Groups : In the field of organic chemistry, tert-butyldimethylsilyl groups, like the one in tert-butyl(chroman-4-yloxy)dimethylsilane, are known for their ability to protect hydroxyl groups. This protection is crucial in various chemical syntheses, especially in creating complex organic molecules (Corey & Venkateswarlu, 1972).

  • Synthesis of Hindered Compounds : The sterically hindered nature of tert-butyldimethylsilyl compounds is exploited in synthesizing specific organic compounds. These compounds have high stability and unique reactivity due to their steric hindrance, making them valuable in certain synthetic pathways (Bowser & Bringley, 1985).

  • Gas-Liquid Chromatography : Tert-butyldimethylsilane derivatives play a role in gas-liquid chromatographic studies. They are used as derivatives for various chemical compounds, aiding in the analysis and characterization of a wide range of substances (Huang, Langer, & Sheehan, 2004).

  • Photophysical Studies : In a study on pyrenes, tert-butyldimethylpyrene derivatives were synthesized and analyzed for their photophysical properties. This research highlights the importance of tert-butyldimethylsilane derivatives in studying the optical and electronic properties of organic compounds (Hu et al., 2013).

  • Organic Magnetic Materials : Tert-butyl derivatives are also significant in the study of organic magnetic materials. Research involving tert-butyl-benzimidazole derivatives focuses on understanding hydrogen bonding in magnetic compounds (Ferrer et al., 2001).

  • Photodissociation Dynamics : The tert-butyl radical, a related compound, has been studied for its photodissociation dynamics. Understanding the behavior of such radicals under specific conditions is crucial for various applications in physical chemistry (Negru et al., 2011).

Safety and Hazards

The safety information for Tert-butyl(chroman-4-yloxy)dimethylsilane includes a warning signal word and hazard statements H302 . Precautionary statements include P280;P305+P351+P338 .

properties

IUPAC Name

tert-butyl-(3,4-dihydro-2H-chromen-4-yloxy)-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2Si/c1-15(2,3)18(4,5)17-14-10-11-16-13-9-7-6-8-12(13)14/h6-9,14H,10-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVNAPSTIULIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCOC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-Butyl-chloro-dimethyl-silane (10.54 g, 70 mmol) was added to a CH2Cl2 (200 mL) solution of 4-chromanol (10.00 g, 66.6 mmol), N-methylmorpholine (10.98 mL, 100 mmol) and imidazole (0.20 g, 3 mmol) at 0° C. The mixture was stirred for 3 days at RT. The reaction was diluted with CH2Cl2 (200 mL), washed with dilute HCl and H2O, dried over MgSO4, filtered, and concentrated in vacuo to provide the title compound.
Quantity
10.54 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.98 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

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